A Comprehensive Technical Guide to Hydroxy-PEG4-acid: Properties, Applications, and Experimental Protocols
A Comprehensive Technical Guide to Hydroxy-PEG4-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydroxy-PEG4-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides step-by-step experimental protocols for its use, and visualizes key experimental workflows.
Core Properties of Hydroxy-PEG4-acid
Hydroxy-PEG4-acid, systematically named 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid, is a valuable crosslinking reagent featuring a terminal hydroxyl group and a carboxylic acid group separated by a 4-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.
Physicochemical Properties
A summary of the key physicochemical properties of Hydroxy-PEG4-acid is presented in Table 1. This data is essential for designing and optimizing conjugation strategies, as well as for understanding the behavior of the linker in various experimental conditions.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂O₇ | [1] |
| Molecular Weight | 266.29 g/mol | [2] |
| CAS Number | 937188-59-5 | [1] |
| Appearance | Viscous liquid | [3] |
| Purity | Typically >95% | [1] |
| Solubility in Water | 684.0 mg/mL (2.57 mol/L) | |
| Solubility in Organic Solvents | Highly soluble in DMSO, DMF, dichloromethane, chloroform, methanol, ethanol, isopropanol, toluene, and THF. | |
| Predicted pKa | 4.28 ± 0.10 | |
| Storage Conditions | Store at -20°C, desiccated. |
Note: The sodium salt of Hydroxy-PEG4-acid is also commonly used and is more stable for storage and shipping as the free acid can be unstable.
Synthesis of Hydroxy-PEG4-acid
The synthesis of Hydroxy-PEG4-acid involves the selective functionalization of a tetraethylene glycol molecule to introduce a hydroxyl group at one terminus and a carboxylic acid at the other. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Hydroxy-PEG4-acid
This protocol describes a representative synthesis of Hydroxy-PEG4-acid.
Materials:
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Tetraethylene glycol
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Sodium hydride (NaH)
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tert-Butyl bromoacetate
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Anhydrous tetrahydrofuran (THF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Monoprotection of Tetraethylene Glycol:
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Dissolve tetraethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon).
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Cool the solution to 0°C in an ice bath.
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Carefully add sodium hydride (1.1 equivalents) portion-wise.
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Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
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Cool the reaction back to 0°C and add tert-butyl bromoacetate (1 equivalent) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification:
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Quench the reaction by carefully adding water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the mono-protected intermediate.
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-
Deprotection of the Carboxylic Acid:
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Dissolve the purified intermediate in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
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Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Remove the solvent and excess TFA under reduced pressure.
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Co-evaporate with toluene to remove residual TFA.
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-
Final Purification:
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Purify the final product by silica gel column chromatography to yield Hydroxy-PEG4-acid.
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Experimental Protocols for Bioconjugation
The bifunctional nature of Hydroxy-PEG4-acid allows for a variety of conjugation strategies. The carboxylic acid is typically activated for reaction with primary amines, while the hydroxyl group can be derivatized for further reactions.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol details the conjugation of the carboxylic acid moiety of Hydroxy-PEG4-acid to a primary amine-containing molecule, such as a protein or antibody, using EDC and NHS.
Materials:
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Hydroxy-PEG4-acid
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Protein or other amine-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Desalting column
Procedure:
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Reagent Preparation:
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Equilibrate Hydroxy-PEG4-acid, EDC, and NHS to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of Hydroxy-PEG4-acid in anhydrous DMSO or DMF.
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Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.
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-
Activation of Hydroxy-PEG4-acid:
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Dissolve Hydroxy-PEG4-acid (e.g., 10-fold molar excess relative to the protein) in Activation Buffer.
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Add EDC (e.g., 2-5 fold molar excess over Hydroxy-PEG4-acid) to the linker solution.
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Immediately add NHS (e.g., 2-5 fold molar excess over Hydroxy-PEG4-acid) to the reaction mixture.
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Incubate at room temperature for 15-30 minutes. The activated linker should be used immediately.
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-
Conjugation to the Amine-Containing Molecule:
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Dissolve the protein in the Coupling Buffer.
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Add the freshly prepared activated Hydroxy-PEG4-NHS ester solution to the protein solution.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
-
-
Purification:
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Remove excess, unreacted linker and by-products using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
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Protocol 2: Derivatization of the Hydroxyl Group
The terminal hydroxyl group can be converted into a more reactive functional group, such as a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
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Hydroxy-PEG4-acid
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) or Pyridine
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Anhydrous dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve Hydroxy-PEG4-acid (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Tosylation:
-
Add triethylamine (2-3 equivalents) or pyridine to the solution and stir for 10 minutes.
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Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise, keeping the temperature at 0°C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
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Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting tosylated PEG linker can be used in subsequent reactions, for example, with azides, thiols, or other nucleophiles.
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Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving Hydroxy-PEG4-acid.
Caption: Workflow for conjugating Hydroxy-PEG4-acid to a biomolecule.
Caption: Derivatization of the hydroxyl group of Hydroxy-PEG4-acid.
Applications in Drug Development
Hydroxy-PEG4-acid is a versatile tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
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Antibody-Drug Conjugates (ADCs): In ADCs, Hydroxy-PEG4-acid can be used to link a cytotoxic drug to a monoclonal antibody. The carboxylic acid can be conjugated to an amine on the antibody, while the hydroxyl group can be modified to react with the drug payload. The PEG spacer enhances the solubility and stability of the ADC.
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PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Hydroxy-PEG4-acid can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The flexibility and length of the PEG chain are critical for optimizing the formation of the ternary complex.
This technical guide provides a foundational understanding of Hydroxy-PEG4-acid for researchers and drug development professionals. The provided data and protocols can serve as a starting point for the successful implementation of this versatile linker in a variety of bioconjugation applications.
